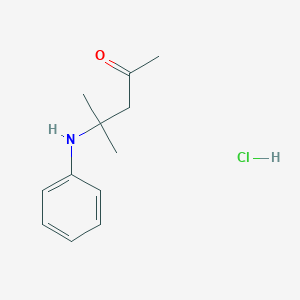

4-Anilino-4-methyl-2-pentanone hydrochloride

Description

4-Anilino-4-methyl-2-pentanone hydrochloride is a synthetic organic compound characterized by a ketone backbone (2-pentanone) substituted with a methyl group at the 4-position and an aniline moiety at the same carbon. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical or industrial applications. Structurally, it shares similarities with intermediates used in drug synthesis, particularly in analgesics or central nervous system (CNS) agents, as seen in related compounds like tapentadol and ropinirole hydrochlorides .

Properties

IUPAC Name |

4-anilino-4-methylpentan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10(14)9-12(2,3)13-11-7-5-4-6-8-11;/h4-8,13H,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWCCEZJEWMSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)NC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-4-methyl-2-pentanone hydrochloride typically involves the reaction of aniline with 4-methyl-2-pentanone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-4-methyl-2-pentanone hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Anilino-4-methyl-2-pentanone hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in biochemical assays to study enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 4-Anilino-4-methyl-2-pentanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility : The hydrochloride salt improves water solubility compared to the free base, a trait shared with memantine HCl and dosulepin HCl .

- Stability: Like chlorphenoxamine HCl and fluoxetine HCl, it is likely stable under refrigeration (2–8°C) but may degrade under prolonged heat or humidity .

Pharmacological and Industrial Relevance

While tapentadol and ropinirole HCl are clinically validated drugs, 4-anilino-4-methyl-2-pentanone HCl’s applications are more speculative.

Stability and Analytical Considerations

Stability-indicating methods, such as those applied to benzylamine HCl and memantine HCl, are critical for quality control . Degradation pathways (e.g., hydrolysis of the ketone or amine groups) may resemble those observed in chlorphenoxamine HCl under oxidative conditions .

Biological Activity

Overview

4-Anilino-4-methyl-2-pentanone hydrochloride (CAS No. 464876-42-4) is a chemical compound with significant potential in various scientific fields, particularly in medicinal chemistry and biochemical research. Its unique structure, which combines an aniline moiety with a ketone, endows it with diverse biological activities that are currently under investigation.

- Molecular Formula : C₁₂H₁₈ClNO

- Molecular Weight : 227.73 g/mol

The synthesis typically involves the reaction of aniline with 4-methyl-2-pentanone under acidic conditions, producing the hydrochloride salt as the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. This interaction can modify enzyme activity, potentially leading to therapeutic effects. The compound is known to participate in biochemical assays, aiding in the study of enzyme inhibition and protein binding.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Specific studies have shown its potential to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative disease research, particularly Alzheimer's disease. For example, compounds related to this class have demonstrated IC₅₀ values in the low micromolar range against AChE .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies suggest that derivatives of 4-anilino compounds may protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegeneration .

Case Studies and Research Findings

- Inhibition of AChE : A study demonstrated that modifications on the aniline structure can enhance AChE inhibition potency. The derivatives showed IC₅₀ values ranging from 0.09 μM to 3 μM, indicating strong potential for therapeutic applications in Alzheimer's disease .

- Neurotoxicity Assessment : In vitro and in vivo assessments have indicated that certain derivatives do not exhibit significant neurotoxic effects, supporting their safety profile for further development as therapeutic agents .

- Biochemical Assays : The compound has been utilized in various biochemical assays to explore its interactions with other proteins and enzymes, providing insights into its mechanism of action and potential applications in drug development .

Comparative Analysis

| Compound Name | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| 4-Anilino-4-methyl-2-pentanone HCl | ~0.09 - 3 | AChE inhibition; neuroprotective effects |

| 3-(4′-(dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarin | ~0.27 | Strong AChE inhibitor; protects PC12 cells |

| Tolcapone | N/A | TTR aggregation inhibitor |

Q & A

Basic: What synthetic routes are recommended for preparing 4-Anilino-4-methyl-2-pentanone hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

A multi-step synthesis is typically employed, starting with the condensation of 4-methyl-2-pentanone with aniline derivatives. Key steps include:

- Amination: Reacting 4-methyl-2-pentanone with aniline under acidic catalysis (e.g., HCl) to form the Schiff base intermediate.

- Hydrochloride Salt Formation: Precipitation using hydrochloric acid in anhydrous conditions to enhance purity .

- Optimization: Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 ketone:aniline) to minimize side products. Monitor progress via TLC or HPLC .

Basic: What analytical methods are suitable for assessing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides linear calibration (R² > 0.999) for quantifying impurities .

- NMR Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 1.2–1.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₇ClNO) .

Advanced: How should stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 365 nm) for 4–8 weeks. Analyze degradation products via HPLC and LC-MS to identify instability triggers (e.g., hydrolysis of the anilino group) .

- Kinetic Modeling: Use Arrhenius equations to predict shelf-life at standard storage (25°C). Monitor key parameters like pH, moisture content, and oxidation markers .

Advanced: How can researchers resolve discrepancies in spectral data during structural characterization?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations) to confirm assignments. For example, DFT-calculated ¹³C shifts for the ketone group should align within ±2 ppm of experimental values .

- Isotopic Labeling: Use deuterated analogs (e.g., D₂O exchange in NMR) to identify labile protons (e.g., NH groups) .

- Collaborative Analysis: Share raw spectral data with specialized labs to rule out instrumentation artifacts .

Advanced: What strategies are effective for impurity profiling in this compound batches?

Methodological Answer:

- Reference Standards: Use certified impurities (e.g., unreacted aniline or Schiff base intermediates) for HPLC calibration. For example, 4-methyl-2-pentanone can be quantified at 1.09–10.90 μg/mL with 99–101% recovery .

- LC-MS/MS: Identify trace impurities (e.g., dimeric byproducts) via fragmentation patterns. Set thresholds per ICH Q3A guidelines (e.g., ≤0.1% for unknown impurities) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target receptors (e.g., enzymes or ion channels). For example, the anilino group may form hydrogen bonds with catalytic residues .

- QSAR Modeling: Corrogate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict pharmacokinetic properties .

Advanced: What experimental designs are recommended for studying synergistic effects of this compound with other bioactive compounds?

Methodological Answer:

- Combination Index (CI) Assays: Use the Chou-Talalay method to quantify synergy (CI < 1) in cell-based models. For example, pair with standard chemotherapeutics and measure IC₅₀ shifts via MTT assays .

- Mechanistic Studies: Employ transcriptomics or proteomics to identify pathways modulated by the combination (e.g., apoptosis or autophagy markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.